(((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

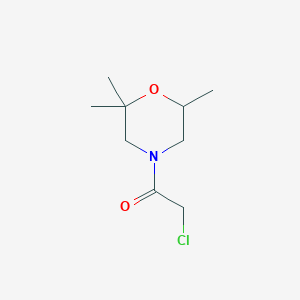

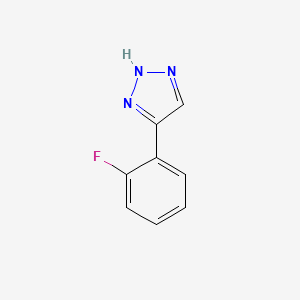

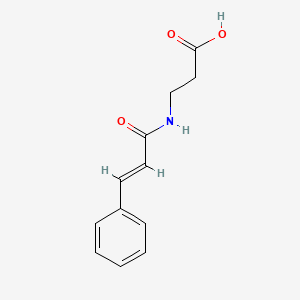

The molecular structure of this compound consists of a trifluoromethoxyphenyl group attached to a methylene group, which is further connected to a methane-1,1-dicarbonitrile group. The trifluoromethoxy group is an electron-withdrawing group, which can influence the compound’s electronic properties .Aplicaciones Científicas De Investigación

Photopolymerization in 3D Printing

One significant application of derivatives related to (((4-(Trifluoromethoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile is in 3D printing photopolymerization processes. Novel derivatives have been used as photosensitizers in highly effective bimolecular photoinitiating systems. These derivatives exhibit versatility, enabling access to photoinitiating systems for various polymerization processes. They have shown excellent polymerization profiles and high final conversions in the free-radical polymerization of acrylates, the cationic photopolymerization of epoxides, glycidyl, vinyl ethers, the synthesis of interpenetrated polymer networks (IPNs), and the thiol-ene photopolymerization processes (Tomal et al., 2019).

Adsorbent for Organic Compounds

Derivatives of this compound in the form of ethylene and phenylene bridged polysilsesquioxanes functionalized by amine and thiol groups have been developed as adsorbents for volatile organic compounds. These synthesized materials demonstrate a high affinity for adsorbing several organic compounds from the gas phase, indicating their potential as effective adsorbents for organic contaminants (Da̧browski et al., 2007).

Organic Hybrid Materials

Another application area is the development of organic hybrids. For instance, organic hybrids consisting of chlorinated polyethylene and specific derivatives show distinctive viscoelastic properties and stability. These materials exhibit novel relaxation characteristics and phase behavior, influenced by the strength of intermolecular interactions and the conformations of the molecular structures involved (Wu et al., 2000).

Photocatalysis

Derivatives of this compound have been utilized as photocatalysts. Specifically, they have been employed in the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles, enabling the synthesis of a variety of benzylic amines and ethers under mild conditions (Chen, Lu, & Wang, 2019).

Propiedades

IUPAC Name |

2-[[4-(trifluoromethoxy)anilino]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3O/c12-11(13,14)18-10-3-1-9(2-4-10)17-7-8(5-15)6-16/h1-4,7,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQVKWFXLZANHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=C(C#N)C#N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2636808.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2636811.png)

![2-(isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2636814.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(1-naphthyl)acetamide](/img/structure/B2636815.png)

![4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2636822.png)

![Methyl (E)-4-[2-(benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2636823.png)